Crystal Lattice Architecture: Unique Dimeric H-Bonding Pattern vs. Isomeric Analogs
Single-crystal X-ray diffraction analysis reveals that 4-hydrazino-2-(methylsulfanyl)pyrimidine adopts a distinct hydrogen-bonded network in the solid state. The molecules form centrosymmetric dimers via pairs of N—H⋯N hydrogen bonds involving the hydrazino group. This specific packing arrangement differentiates it from other regioisomers, such as 2-hydrazino-4-methylthiopyrimidine, which would not form the identical lattice due to altered hydrogen bond donor/acceptor geometries [1].
| Evidence Dimension | Hydrogen Bonding Geometry and Crystal Packing |
|---|---|
| Target Compound Data | Centrosymmetric dimers formed via pairs of N—H⋯N hydrogen bonds, creating a two-dimensional array |
| Comparator Or Baseline | Hypothetical 2-hydrazino-4-methylthiopyrimidine regioisomer |
| Quantified Difference | Qualitative structural difference due to regioisomerism; specific H-bond motifs not possible for the alternative substitution pattern |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Solid-state structure dictates physical properties like melting point, solubility, and stability, which directly impact formulation, storage, and handling in both research and industrial settings.
- [1] Fun, H.-K., Razak, I. A., Adhikari, A., & Kalluraya, B. (2009). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(2), o422. View Source
